molecular formula C7H11Cl2FN2 B6174861 3-fluoro-5-methylbenzene-1,2-diamine dihydrochloride CAS No. 2503202-24-0

3-fluoro-5-methylbenzene-1,2-diamine dihydrochloride

Cat. No.: B6174861
CAS No.: 2503202-24-0
M. Wt: 213.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-5-methylbenzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2FN2 and a molecular weight of 213.1 g/mol. It is commonly used in various scientific experiments and has potential implications in multiple fields of research and industry.

Preparation Methods

The synthesis of 3-fluoro-5-methylbenzene-1,2-diamine dihydrochloride typically involves the reaction of 3-fluoro-5-methylbenzene-1,2-diamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-fluoro-5-methylbenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where the fluorine or amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Scientific Research Applications

3-fluoro-5-methylbenzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-5-methylbenzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-fluoro-5-methylbenzene-1,2-diamine dihydrochloride can be compared with other similar compounds such as:

    3-fluoro-5-methylbenzene-1,2-diamine: The base compound without the dihydrochloride salt.

    3-chloro-5-methylbenzene-1,2-diamine: A similar compound with a chlorine atom instead of fluorine.

    5-methylbenzene-1,2-diamine: A compound without the halogen substitution. The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and interactions in various chemical and biological contexts

Properties

CAS No.

2503202-24-0

Molecular Formula

C7H11Cl2FN2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.